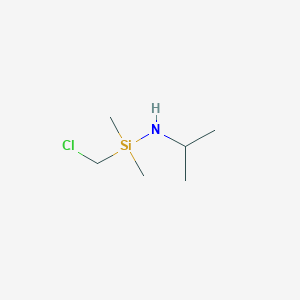
2-Bromo-1-cyclohexyl-3,4-dimethylphospholane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-cyclohexyl-3,4-dimethylphospholane is an organophosphorus compound characterized by the presence of a bromine atom, a cyclohexyl group, and two methyl groups attached to a phospholane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-cyclohexyl-3,4-dimethylphospholane typically involves the reaction of cyclohexylphosphine with bromine in the presence of a suitable solvent. The reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions. The general reaction can be represented as follows:
Cyclohexylphosphine+Bromine→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-cyclohexyl-3,4-dimethylphospholane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phospholane ring can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium alkoxides or amines in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Corresponding substituted phospholanes.
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-cyclohexyl-3,4-dimethylphospholane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-cyclohexyl-3,4-dimethylphospholane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom and the phospholane ring play crucial roles in its reactivity. The compound can interact with molecular targets such as enzymes, receptors, and other biomolecules, leading to potential biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-cyclohexylphospholane
- 1-Cyclohexyl-3,4-dimethylphospholane
- 2-Bromo-3,4-dimethylphospholane
Uniqueness
2-Bromo-1-cyclohexyl-3,4-dimethylphospholane is unique due to the presence of both a cyclohexyl group and two methyl groups on the phospholane ring, which can influence its chemical reactivity and potential applications. The combination of these substituents provides distinct steric and electronic properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
146440-99-5 |
|---|---|
Molekularformel |
C12H22BrP |
Molekulargewicht |
277.18 g/mol |
IUPAC-Name |
2-bromo-1-cyclohexyl-3,4-dimethylphospholane |
InChI |
InChI=1S/C12H22BrP/c1-9-8-14(12(13)10(9)2)11-6-4-3-5-7-11/h9-12H,3-8H2,1-2H3 |
InChI-Schlüssel |
VPYASXCJSIEHBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CP(C(C1C)Br)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


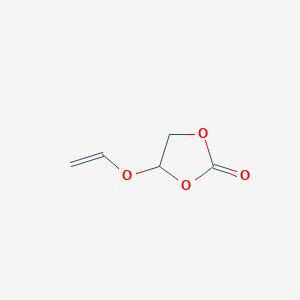
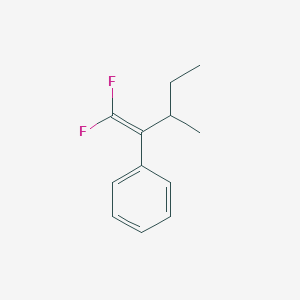
![1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene](/img/structure/B12559232.png)
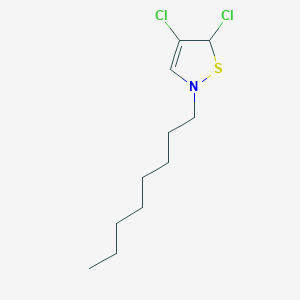
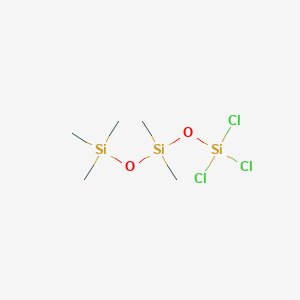
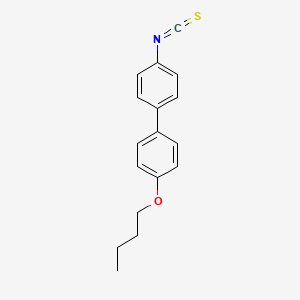
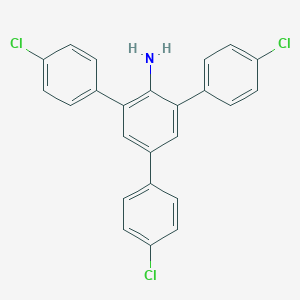

![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)
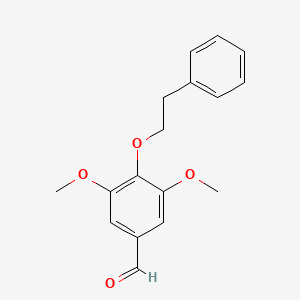
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)
